N-(2,4-dimethylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide
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Overview
Description
N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of aromatic rings, hydrazine, and carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the 2,4-dimethylphenyl hydrazine, followed by the introduction of the tetrafluoroethoxybenzoyl group through a nucleophilic substitution reaction. The final step involves the formation of the carbothioamide group under specific reaction conditions, such as the use of thionyl chloride or other sulfur-containing reagents.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically scaled up from laboratory methods to industrial-scale production through pilot studies and process optimization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The pathways involved can vary depending on the specific application, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Dimethyl-N, N′-(3,3′-dinitrodiphenyl)thiuram disulfide
- Other hydrazinecarbothioamide derivatives
Uniqueness
N~1~-(2,4-DIMETHYLPHENYL)-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its tetrafluoroethoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H17F4N3O2S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea |
InChI |
InChI=1S/C18H17F4N3O2S/c1-10-6-7-14(11(2)8-10)23-17(28)25-24-15(26)12-4-3-5-13(9-12)27-18(21,22)16(19)20/h3-9,16H,1-2H3,(H,24,26)(H2,23,25,28) |
InChI Key |
OIAMVPJFXLMCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)C |
Origin of Product |
United States |
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